molecular formula C13H12N2O3 B5378457 N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide

N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide

Cat. No. B5378457
M. Wt: 244.25 g/mol
InChI Key: ARLQCCFDXOTVOW-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide, also known as FEHB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a hydrazone derivative of 4-hydroxybenzoic acid and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide is not fully understood. However, it has been suggested that N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide may exert its biological activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has been evaluated for its potential to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a wide range of biological activities. However, N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide. One potential area of research is the development of N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the investigation of the mechanism of action of N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide and its potential interactions with other signaling pathways. Finally, there is a need for further studies to evaluate the safety and efficacy of N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide in vivo.

Synthesis Methods

N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide can be synthesized by the reaction of 4-hydroxybenzoic acid with 2-furaldehyde in the presence of hydrazine hydrate. The reaction takes place in ethanol as a solvent and is typically carried out at room temperature. The resulting product is a yellow crystalline solid that can be purified by recrystallization from ethanol.

Scientific Research Applications

N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide has been evaluated for its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(12-3-2-8-18-12)14-15-13(17)10-4-6-11(16)7-5-10/h2-8,16H,1H3,(H,15,17)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLQCCFDXOTVOW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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